molecular formula C21H23ClN2O3 B2904918 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921862-68-2

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2904918
CAS No.: 921862-68-2
M. Wt: 386.88
InChI Key: PZBFBXPIUSDNBP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a high-purity chemical compound supplied for non-human research applications. This synthetic molecule features a complex structure based on a benzo[b][1,4]oxazepin-4-one core, a scaffold of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 4-chlorophenylacetamide moiety, a feature present in various bioactive molecules. Compounds within the tetrahydrobenzo[b][1,4]oxazepine family are frequently investigated for their potential to interact with biological targets and are valuable tools for probing biochemical pathways. Researchers utilize this compound strictly in laboratory settings for in vitro studies. Its applications are confined to scientific research, including but not limited to, hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical entities. The exact mechanism of action and specific research applications for this compound are proprietary and should be determined by the investigating researcher. This product is sold with the explicit understanding that it is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this material in accordance with their institution's guidelines and local regulations.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-4-24-17-12-16(9-10-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFBXPIUSDNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C20H23ClN2O4C_{20}H_{23}ClN_{2}O_{4} with a molecular weight of approximately 358.82 g/mol. The presence of functional groups such as the 4-oxo and acetamide enhances its reactivity and potential applications in medicinal chemistry .

Biological Activities

Research indicates that compounds structurally similar to This compound exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of similar compounds. For instance:

  • A derivative showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF70.096
Compound BHepG22.09
Compound CMDA-MB-2310.16

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • It may act as an inhibitor against various targets such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
    • For example, a related compound exhibited an IC50 value of 13.62 nM against AChE.

The mechanism of action for compounds in this class often involves interaction with specific biological targets:

  • Molecular Modeling Studies : These studies suggest that the compound can effectively bind to active sites on target proteins, leading to inhibition of their functions .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of a similar compound on tumor cell lines and reported significant cytotoxic effects with cell cycle arrest observed in G1 and G2 phases .
    CompoundCell LineIC50 (µM)
    Compound DMDA-MB-2310.16
    Compound EMCF70.24
  • In Vitro Studies : Compounds were tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE), with some derivatives showing promising results comparable to established drugs like donepezil .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Functional Groups Potential Applications
2-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide C₂₂H₂₅ClN₂O₃ Benzooxazepine, Chlorophenyl, Acetamide CNS modulation, Anti-inflammatory
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () C₁₅H₁₄ClNO₂ Methoxy, Methyl, Chlorophenyl Antimicrobial, Fluorescence studies
Zygocaperoside () Not specified Glycoside, Terpenoid Plant-derived bioactives

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, insights can be extrapolated:

  • Spectroscopic Characterization: UV and NMR techniques () are critical for verifying its structure, particularly the stereochemistry of the oxazepine ring .
  • Environmental and Toxicological Data: Revisions in Toxics Release Inventory reports () underscore the need for rigorous data verification, especially for halogenated compounds .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically including:

  • Step 1 : Formation of the benzoxazepine core via cyclization under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Acetamide coupling using activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) to ensure high yields .
  • Step 3 : Final purification via column chromatography or recrystallization in ethanol/water mixtures .

Q. Critical Conditions :

ParameterOptimal RangePurpose
Temperature60–80°CPrevents side reactions in cyclization
SolventDMF/THF (anhydrous)Enhances coupling efficiency
Reaction Time12–24 hoursEnsures completion of slow equilibration steps

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to verify functional groups and stereochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict biological activity?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify energy barriers, reducing trial-and-error experimentation .
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
  • SAR Analysis : Compare analogs with substitutions (e.g., chloro vs. methoxy groups) to correlate structural features with bioactivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate results using complementary methods (e.g., enzyme kinetics + cellular viability assays) to distinguish target-specific effects from off-target interactions .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to datasets from diverse sources, controlling for variables like solvent polarity or cell line variability .

Q. What strategies improve stability and bioavailability in preclinical studies?

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC to identify unstable moieties (e.g., oxazepine ring) .
  • Formulation Optimization : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility and metabolic resistance .

Methodological Considerations

Q. Table 1: Comparative Analysis of Structural Analogs

CompoundStructural FeatureBiological ActivityKey Reference
Analog A ()Allyl substitution on benzoxazepineEnzyme inhibition (IC50 = 2.1 µM)
Analog B ()Fluorophenoxy groupAnticancer (EC50 = 8.3 µM)
Target Compound4-Chlorophenyl acetamideUnder investigation (preliminary kinase inhibition)N/A

Q. Experimental Design for Mechanistic Studies :

Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates (kon/koff) with target proteins .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

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